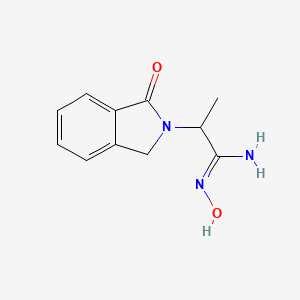
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an ethanimidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate aniline derivative with a suitable aldehyde or ketone can lead to the formation of the isoindole ring system. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out to introduce the hydroxy and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isoindole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A similar compound with an isoindole ring system, used as an immunomodulatory agent.
Thalidomide: Another isoindole derivative with significant medicinal applications.
Uniqueness
1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its hydroxy and methyl groups, along with the ethanimidamide moiety, differentiate it from other isoindole derivatives .
Propriétés
Numéro CAS |
85475-50-9 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanimidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(10(12)13-16)14-6-8-4-2-3-5-9(8)11(14)15/h2-5,7,16H,6H2,1H3,(H2,12,13) |
Clé InChI |
JQTOKHDZSPXYLO-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)N1CC2=CC=CC=C2C1=O |
SMILES canonique |
CC(C(=NO)N)N1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


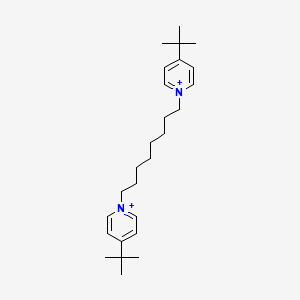


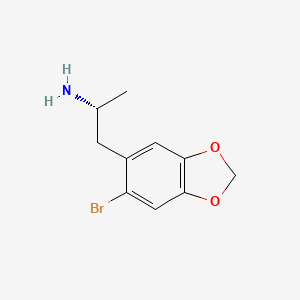
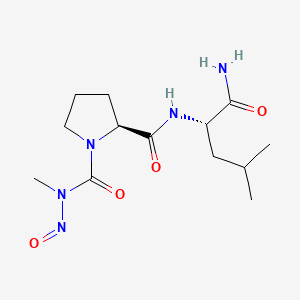
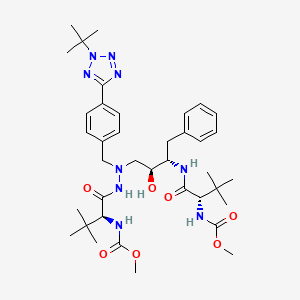

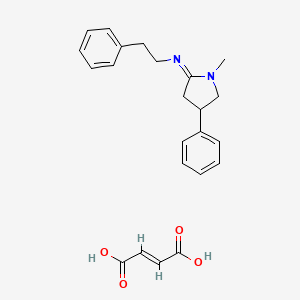
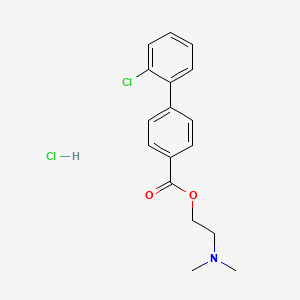
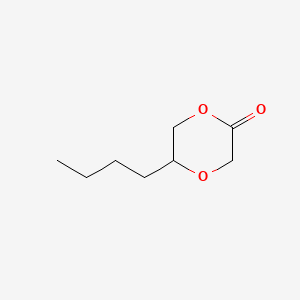


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)

